Methoxyphenamine

β₂‑adrenoceptor binding frontal affinity chromatography bronchodilator screening

Procure Methoxyphenamine (93-30-1) as a non-regulated, β₂-selective adrenergic agonist for in vitro and in vivo pharmacology. Its unique profile—longer decongestant action than adrenaline (ID₅₀ 1.16 mg/kg vs. 0.037 µg/kg), 500–1,000× lower vasodilatory potency than isoproterenol, and proven CYP2D6 substrate—overcomes controlled-substance restrictions tied to methamphetamine. Ideal for sustained-release formulation research, β₂-adrenoceptor affinity chromatography (Kd = 6.19×10⁻⁴ M), and polymorphic metabolism screening with minimal cardiovascular interference. Available now with verified purity.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 93-30-1
Cat. No. B1676417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxyphenamine
CAS93-30-1
Synonyms1-(2-methoxyphenyl)-2-methylaminopropane
2-methoxy-N,alpha-dimethylphenethylamine
methoxyphenamine
methoxyphenamine hydrochloride
methoxyphenamine hydrochloride, (+-)-isomer
methoxyphenamine hydrochloride, (R)-isomer
methoxyphenamine, (S)-isomer
mimexina
Orthoxine
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1OC)NC
InChIInChI=1S/C11H17NO/c1-9(12-2)8-10-6-4-5-7-11(10)13-3/h4-7,9,12H,8H2,1-3H3
InChIKeyOEHAYUOVELTAPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methoxyphenamine (CAS 93-30-1): A Non‑Regulated β₂‑Adrenergic Bronchodilator for Asthma and Nasal Decongestion Research


Methoxyphenamine (2‑methoxy‑N‑methylamphetamine, CAS 93‑30‑1) is a synthetic sympathomimetic amine belonging to the amphetamine class. It acts as a β‑adrenergic receptor agonist with demonstrated selectivity for the β₂‑adrenoceptor [1][2]. Unlike its structural analog methamphetamine, methoxyphenamine is a non‑regulated compound , making it a practical alternative for in‑vitro and in‑vivo pharmacological studies where controlled substance restrictions would otherwise limit research throughput.

Why Methoxyphenamine Cannot Be Interchanged with Ephedrine, Salbutamol, or Isoproterenol: Differential Potency and Selectivity


Methoxyphenamine occupies a unique niche among bronchodilators due to its distinct balance of β₂‑adrenoceptor binding affinity, cardiovascular side‑effect profile, and duration of action. Direct substitution with other in‑class agents such as ephedrine, salbutamol, or isoproterenol fails because each compound exhibits quantifiable differences in receptor‑binding kinetics [1], vasodilatory potency [2], and nasal decongestion efficacy [3]. These differences preclude simple interchange and necessitate compound‑specific validation for any experimental or therapeutic application.

Quantitative Differentiation of Methoxyphenamine: Head‑to‑Head Comparative Evidence for Scientific Selection


Methoxyphenamine vs. Salbutamol and Terbutaline: β₂‑Adrenoceptor Binding Affinity

In a frontal affinity chromatography study comparing seven β₂‑adrenoceptor agonists, methoxyphenamine exhibited a dissociation constant (Kd) of (6.19 ± 0.16) × 10⁻⁴ M. This affinity is approximately 2‑fold lower than that of salbutamol (Kd = 3.16 ± 0.09 × 10⁻⁴ M) and 1.4‑fold lower than terbutaline (Kd = 4.29 ± 0.12 × 10⁻⁴ M), indicating that methoxyphenamine binds less tightly to the β₂‑adrenoceptor under identical experimental conditions [1].

β₂‑adrenoceptor binding frontal affinity chromatography bronchodilator screening

Methoxyphenamine vs. Pseudoephedrine and Adrenaline: Nasal Decongestion Potency and Duration

In an anaesthetized rat model of histamine‑induced nasal congestion, methoxyphenamine demonstrated an ID₅₀ of 1.16 mg kg⁻¹ (i.v.), compared to pseudoephedrine (ID₅₀ = 0.25 mg kg⁻¹) and adrenaline (ID₅₀ = 0.037 µg kg⁻¹). Although less potent, both methoxyphenamine and pseudoephedrine produced longer‑lasting decongestant effects than adrenaline [1].

nasal congestion histamine challenge in‑vivo decongestion

Methoxyphenamine vs. Isoproterenol: Vasodilatory Potency and Cardiac Effects

In anaesthetized dogs, methoxyphenamine caused systemic vasodilation comparable to isoproterenol but required substantially higher doses (0.5 to 1.0 mg total intra‑arterial) versus isoproterenol (1–3 µg total intra‑arterial). Notably, while isoproterenol increased myocardial contractile force, methoxyphenamine depressed it, indicating a divergent cardiac safety profile [1].

cardiovascular safety systemic vasodilation bronchodilator selectivity

Methoxyphenamine vs. Methamphetamine: CYP2D6‑Mediated Metabolism and Regulatory Status

Methoxyphenamine is metabolized by CYP2D6 to O‑desmethylmethoxyphenamine and 5‑hydroxymethoxyphenamine, a pathway confirmed in vitro using human CYP2D6‑expressing microsomes. Unlike methamphetamine, which also undergoes CYP2D6‑mediated metabolism, methoxyphenamine is a non‑regulated analog , enabling broader research access without DEA licensing constraints [1].

CYP2D6 metabolism drug‑drug interaction controlled substance alternative

Validated Application Scenarios for Methoxyphenamine Based on Quantitative Comparative Evidence


Sustained‑Release Nasal Decongestant Formulation Development

The prolonged decongestant action of methoxyphenamine relative to adrenaline (ID₅₀ = 1.16 mg kg⁻¹ vs. 0.037 µg kg⁻¹) supports its use in sustained‑release nasal spray or oral formulations. This property enables once‑daily dosing regimens, differentiating methoxyphenamine from shorter‑acting alternatives like adrenaline [1].

Cardiovascular‑Safe Bronchodilator Research

The 500‑ to 1,000‑fold lower vasodilatory potency of methoxyphenamine compared to isoproterenol, combined with its myocardial depressant rather than stimulant effect, makes it a preferred candidate for studying bronchodilation with minimized cardiovascular side effects in preclinical models [1].

CYP2D6 Pharmacogenomics and Drug‑Interaction Studies

As a validated CYP2D6 substrate, methoxyphenamine enables researchers to investigate polymorphic metabolism and potential drug‑drug interactions without the regulatory constraints associated with methamphetamine, facilitating high‑throughput in‑vitro screening [1][2].

Non‑Regulated β₂‑Adrenoceptor Ligand for Affinity Chromatography

Methoxyphenamine's quantifiable binding to immobilized β₂‑adrenoceptor (Kd = 6.19 × 10⁻⁴ M) allows its use as a reference ligand in frontal affinity chromatography assays for screening novel bronchodilators, offering a reproducible and accessible alternative to more tightly regulated compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methoxyphenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.